N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline
Brand Name: Vulcanchem
CAS No.: 144190-25-0
VCID: VC21143822
InChI: InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3
SMILES: CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C
Molecular Formula: C33H38N2O
Molecular Weight: 478.7 g/mol

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline

CAS No.: 144190-25-0

Cat. No.: VC21143822

Molecular Formula: C33H38N2O

Molecular Weight: 478.7 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline - 144190-25-0

Specification

CAS No. 144190-25-0
Molecular Formula C33H38N2O
Molecular Weight 478.7 g/mol
IUPAC Name N,N-dimethyl-4-[2-(2-octoxyphenyl)-6-phenylpyridin-4-yl]aniline
Standard InChI InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3
Standard InChI Key GOCLJAKNIYYTMF-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C
Canonical SMILES CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C

Introduction

Chemical Identity and Classification

Nomenclature and Identification

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is a systematically named compound according to IUPAC standards. The name describes its structural components: a dimethylaniline moiety connected to a pyridine ring that is further substituted with phenyl and octyloxyphenyl groups. This compound has been assigned several identifiers in chemical databases that facilitate its tracking and reference in scientific literature. The CAS Registry Number 144190-25-0 serves as its unique identifier in the Chemical Abstracts Service database, enabling consistent referencing across different information systems and scientific publications .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight478.7 g/molPubChem
Boiling Point587.4±50.0°C at 760 mmHgChemSrc
Melting PointNot available-
DensityNot available-
Physical StatePresumed solid at room temperature-

Molecular and Structural Parameters

ParameterValueReference
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count12PubChem
Topological Polar Surface Area25.4 ŲPubChem
XLogP3-AA9.3PubChem
Complexity580PubChem
Heavy Atom Count36PubChem

Chemical Reactivity Considerations

The structural features of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline suggest several potential reactive sites. The tertiary amine (dimethylamino group) can act as a nucleophile and a Lewis base, potentially participating in various reactions including alkylation or acylation processes. The pyridine nitrogen represents another basic site that could participate in acid-base reactions or coordination with metal ions .

The presence of multiple aromatic rings suggests the possibility of electrophilic aromatic substitution reactions, though the electron-rich character of the dimethylaniline portion would make it particularly susceptible to such reactions. The ether linkage in the octyloxy chain represents a potential site for cleavage under strong acidic conditions .

ParameterValueSource
ManufacturerAladdin ScientificCenmed
Manufacturer NumberN587252-5gCenmed
Package Size5gCenmed
Hazmat ClassificationNon-hazardousCenmed
Hazard CodeXi (Irritant)ChemSrc
Shipping Weight1.23 OuncesCenmed

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